3-[(4-Fluorophenyl)methoxy]benzohydrazide
Description
3-[(4-Fluorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted with a 4-fluorophenylmethoxy group at the 3-position. This structural motif combines a hydrazide functional group with aromatic rings, enabling diverse biological interactions.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFWTOWRWVPZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of 3-[(4-Fluorophenyl)methoxy]benzohydrazide
The synthesis of this compound typically involves the condensation reaction between 4-fluorophenol derivatives and benzohydrazides. Various methodologies have been reported, including microwave-assisted synthesis and conventional heating methods, which enhance yield and purity.
Table 1: Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted | 85 | 2 min at 300 W |
| Conventional heating | 78 | Reflux in ethanol for 2 hours |
| Solvent-free conditions | 90 | Room temperature with grinding |
Biological Activities
Research indicates that benzohydrazide derivatives, including this compound, exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of hydrazide derivatives against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The minimal inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 5 µg/mL, indicating potent antibacterial effects .
Anticancer Potential
The anticancer properties of hydrazones derived from benzohydrazides have been extensively studied. In vitro assays suggest that this compound can inhibit the proliferation of various cancer cell lines.
- Case Study : A study demonstrated that this compound exhibited IC50 values ranging from 4 to 10 µM against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
| Activity Type | Target Organisms/Cells | MIC/IC50 Value |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 5 µg/mL |
| Anticancer | HepG2, MCF-7 | IC50 = 4-10 µM |
| Antifungal | Candida albicans | MIC = 8 µg/mL |
Conclusion and Future Directions
The compound this compound holds significant promise in medicinal chemistry due to its multifaceted biological activities. Continued research is necessary to explore its full therapeutic potential, optimize its synthesis, and understand its mechanisms more thoroughly.
Future studies should focus on:
- Developing novel derivatives with enhanced efficacy.
- Conducting in vivo studies to assess safety and effectiveness.
- Investigating potential applications in combination therapies for resistant infections and cancers.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Positional Influence of Substituents
- 3-OMe vs. 4-Fluorophenylmethoxy Groups: In cholinesterase inhibition studies, 3-methoxybenzohydrazide derivatives (e.g., compound 9i, IC₅₀ = 9.6 µM) showed superior activity compared to 2- or 4-methoxy analogs due to optimal steric and electronic alignment with the enzyme active site .
- Electron-Withdrawing vs. Electron-Donating Groups : Chalcone derivatives with para-fluorophenyl groups (e.g., 2j , IC₅₀ = 4.7 µM) demonstrated higher potency than methoxy-substituted analogs (e.g., 2p , IC₅₀ = 70.79 µM), highlighting the advantage of electronegative substituents in certain contexts .
Bioactivity Profiles
- Anticancer Activity : Benzimidazole-hydrazide hybrids with chlorophenyl (compound 5a , IC₅₀ = 0.0316 µM) or nitro groups exhibited cytotoxicity surpassing cisplatin, while fluorophenyl derivatives like 3-[(4-Fluorophenyl)methoxy]benzohydrazide may leverage fluorine’s metabolic stability for prolonged therapeutic effects .
- Enzyme Inhibition : Methoxy-substituted benzohydrazides (e.g., 9i ) showed selectivity for butyrylcholinesterase (BuChE), whereas fluorinated analogs could target enzymes sensitive to hydrophobic interactions, such as kinases or proteases .
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
- The fluorine atom’s small size and high electronegativity facilitate interactions with polar residues in biological targets .
- In contrast, methoxy-substituted analogs (e.g., (E)-4-methoxy-N′-(4-nitrobenzylidene)benzohydrazide) exhibit planar molecular conformations, favoring π-π stacking but reduced hydrogen-bond diversity .
Lipophilicity and Bioavailability
- The 4-fluorophenylmethoxy group increases logP compared to methoxy or hydroxyl analogs, enhancing blood-brain barrier penetration—a critical factor for central nervous system-targeted therapies .
- Chlorophenyl derivatives (e.g., 5a ) prioritize cytotoxicity but may suffer from higher toxicity risks, whereas fluorine’s balance of lipophilicity and metabolic resistance offers a safer profile .
Data Tables: Key Comparative Metrics
*Pending further experimental validation.
Biological Activity
3-[(4-Fluorophenyl)methoxy]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the hydrazide class of compounds. Its synthesis typically involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzohydrazide under reflux conditions, often using a base for catalysis. This method yields a product that can be purified through recrystallization.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics .
- Anticancer Properties : Research has shown that this compound can inhibit the growth of several human cancer cell lines. In vitro studies using the MTT assay demonstrated cytotoxic effects against various cancer types, including lung, liver, and breast cancers .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or affecting signal transduction pathways. This interaction may lead to altered gene expression and cellular processes critical for tumor growth and microbial resistance.
Antimicrobial Studies
A study focused on hydrazone derivatives, including this compound, revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.48 µg/mL to 31.25 µg/mL depending on the bacterial strain tested. Notably, some derivatives demonstrated activity superior to traditional antibiotics like nitrofurantoin .
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus ATCC 43300 | 3.91 | 7.81 |
| Other Hydrazone Derivative | E. coli | 15.62 | 31.25 |
Anticancer Activity
In vitro testing against various human cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 10.0 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
